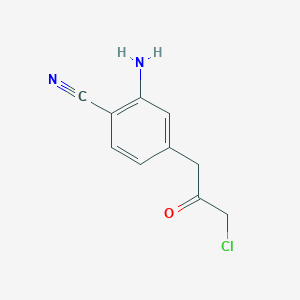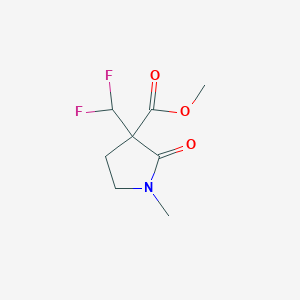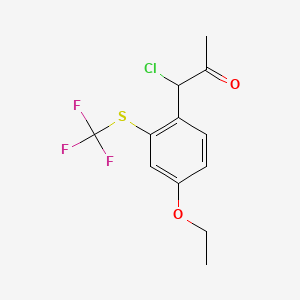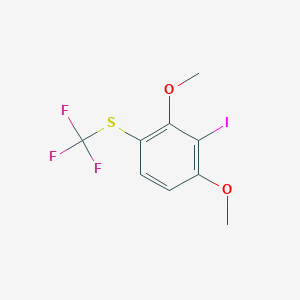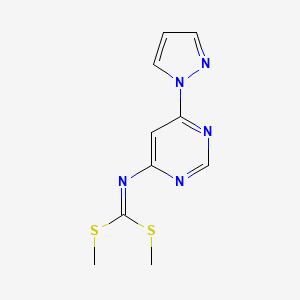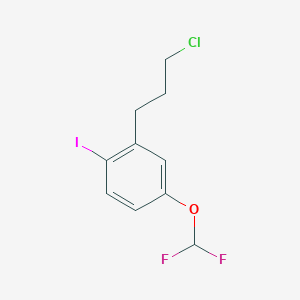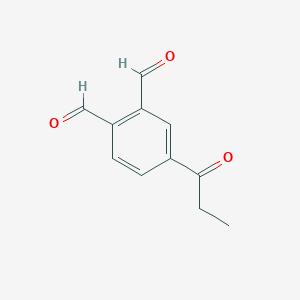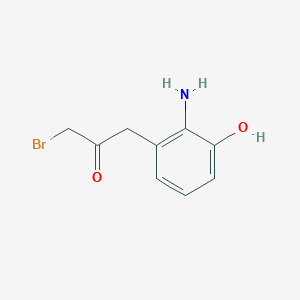
Methyltetrazine-amino-PEG10-CH2CH2COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-amino-PEG10-CH2CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methyltetrazine group and a carboxylic acid group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the carboxylic acid group can react with amino groups in the presence of activators.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The methyltetrazine group is typically introduced via a reaction with carboxylic acids and activated esters, while the carboxylic acid group is introduced through a reaction with amino groups in the presence of activators.
Industrial Production Methods
Industrial production of Methyltetrazine-amino-PEG10-CH2CH2COOH involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, and the product is typically stored at -18°C to maintain stability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltetrazine-amino-PEG10-CH2CH2COOH undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters.
Amide Bond Formation: The carboxylic acid group reacts with amino groups in the presence of activators.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, activated esters, and amino groups. The reactions are typically carried out under mild conditions to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions include various PEGylated compounds, which are used in a wide range of applications in chemistry, biology, and medicine.
Applications De Recherche Scientifique
Methyltetrazine-amino-PEG10-CH2CH2COOH has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Used in bioorthogonal chemistry for labeling and imaging of biomolecules.
Medicine: Used in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Used in the production of PEGylated compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of Methyltetrazine-amino-PEG10-CH2CH2COOH involves the reactivity of the methyltetrazine group with carboxylic acids and activated esters via click chemistry. This reaction forms stable covalent bonds, allowing for the efficient labeling and modification of biomolecules. The carboxylic acid group can also react with amino groups to form amide bonds, further expanding its utility in various applications.
Comparaison Avec Des Composés Similaires
Methyltetrazine-amino-PEG10-CH2CH2COOH is unique due to its combination of a methyltetrazine group and a carboxylic acid group, which allows for versatile reactivity in click chemistry and amide bond formation. Similar compounds include:
Methyltetrazine-CH2NHCO-PEG10-CH2CH2COOH: Contains a similar methyltetrazine group but with different linkers.
Methyltetrazine-O-PEG12-amine: Features a methyltetrazine group linked to a PEG spacer and an amine group.
These compounds share similar reactivity but differ in their specific functional groups and linkers, which can influence their applications and reactivity.
Propriétés
Formule moléculaire |
C34H55N5O13 |
|---|---|
Poids moléculaire |
741.8 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C34H55N5O13/c1-29-36-38-34(39-37-29)31-4-2-30(3-5-31)28-35-32(40)6-8-43-10-12-45-14-16-47-18-20-49-22-24-51-26-27-52-25-23-50-21-19-48-17-15-46-13-11-44-9-7-33(41)42/h2-5H,6-28H2,1H3,(H,35,40)(H,41,42) |
Clé InChI |
NHMMLKRUGYPPEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


